N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide
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Description
N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Novel thienopyrimidine-linked rhodanine derivatives exhibit significant in vitro antimicrobial activity, demonstrating potent antibacterial potency against various strains such as E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) comparable to standard drugs like Gentamicin. These findings suggest the potential of N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide derivatives for developing new antibacterial agents (Kerru et al., 2019).
Anti-inflammatory and Antitumor Activities
The compound's derivatives have also shown potential in anti-inflammatory and antitumor applications. Synthesis and pharmacological evaluation of tetrahydropyrimidine-5-carbonitrile derivatives, which might include structural analogs of the N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide, have indicated significant in vitro anti-inflammatory activity. These compounds exhibited remarkable inhibitory effects against cancer cell lines, suggesting a promising direction for future investigation in the development of anticancer and anti-inflammatory drugs (Ghule et al., 2013).
Pharmacological Potential
Further research on similar compounds has led to the discovery of potent dual inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase. These enzymes are critical in the synthesis of DNA and RNA, making their inhibitors potential candidates for antitumor agents. The synthesis and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine antifolates have demonstrated the capability of these compounds to act as dual inhibitors with significant antitumor activities in vitro (Gangjee et al., 2009).
properties
IUPAC Name |
N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-20-18(24-14-7-5-6-13(10-14)22-12(2)23)17-15-8-3-4-9-16(15)25-19(17)21-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMNAHPXHHNIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC(=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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